

DSPE-PEG(2000)-Mannose for mannose receptor targeting

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Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

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An In-depth Technical Guide to **DSPE-PEG(2000)-Mannose** for Mannose Receptor Targeting

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (**DSPE-PEG(2000)-Mannose**) is a functionalized phospholipid integral to the development of targeted nanomedicines.^{[1][2]} It is an amphiphilic conjugate composed of three key parts: a DSPE phospholipid anchor, a 2000-dalton polyethylene glycol (PEG) spacer, and a terminal mannose ligand.^{[3][4][5]} This structure enables its incorporation into the lipid bilayer of drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), to achieve active targeting of the mannose receptor (MR, CD206).^[6] The mannose receptor is a C-type lectin receptor predominantly overexpressed on the surface of antigen-presenting cells (APCs), including macrophages and dendritic cells (DCs), making it a prime target for immunotherapies, vaccines, and treatments for diseases involving these cell types.^{[7][8][9]}

Core Components and Mechanism of Action

The efficacy of **DSPE-PEG(2000)-Mannose** stems from the synergistic function of its components:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This saturated phospholipid acts as a hydrophobic anchor. Its two stearoyl chains readily intercalate into the lipid bilayer of a nanoparticle, ensuring stable integration of the targeting ligand onto the carrier's surface.^[5]

- PEG(2000) (Polyethylene Glycol, MW 2000 Da): The PEG chain is a hydrophilic, flexible, and biocompatible polymer. It extends from the nanoparticle surface into the aqueous environment, creating a hydration layer. This "stealth" characteristic reduces the adsorption of opsonin proteins, thereby minimizing recognition and clearance by the reticuloendothelial system (RES) and prolonging the nanoparticle's circulation time in the bloodstream.[5][6]
- Mannose: This terminal sugar moiety serves as the targeting ligand. It specifically binds to the carbohydrate recognition domains (CRDs) of the mannose receptor on target cells.[9][10] This high-affinity interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle.[8][11] This internalization mechanism is critical for the efficient delivery of encapsulated therapeutic payloads directly into the cytoplasm of the target cells.

Quantitative Data

The incorporation of **DSPE-PEG(2000)-Mannose** into nanocarriers systematically alters their physicochemical properties and biological interactions. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Mannose-Functionalized Nanoparticles

Formulation	Particle Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Drug Encapsulation Efficiency (%)	Reference
Mannose-Decorated F127-TA Hybrid Nanoparticles	~265	~-4.5	Not Reported	Not Applicable	[8]
rHDL-DPM (1:50 DPM:Phospholipid ratio)	49.5 ± 4	-2.7 ± 0.6	0.28 ± 0.02	85.1 ± 1.2 (for DMXAA)	[12]
Mannosylated Chitosan-Coated Nanoliposomes	375.3	Not Reported	0.311	84.12 ± 2.14 (for Andrographolide)	[13]
Plain Nanoliposomes (Control)	86.60	-67.7	0.215	89.45 ± 1.52 (for Andrographolide)	[13]

Table 2: Representative In Vitro Cellular Uptake Data

Cell Line	Nanoparticle Type	Key Finding	Method of Quantification	Reference
U937 Macrophages	Mannose-Decorated Nanoparticles (MDNPs)	Uptake was mannose-density and time-dependent.	Fluorescence Measurement	[8]
M2-Polarized Macrophages	Mannosylated Polyplexes	Significantly increased uptake compared to non-mannosylated controls.	Fluorescence Intensity	[14]
M2 Macrophages	FITC-loaded MIC-NPs	Uptake was significantly inhibited by pre-incubation with free mannose.	Relative Fluorescence Intensity (RFU)	[15]
Kupffer Cells (Primary)	M-PEG-PE-Lipo-pEGFP	Significantly higher transfection efficiency than non-targeted liposomes.	Flow Cytometry (EGFP expression)	[16]

Experimental Protocols

Protocol 1: Synthesis of DSPE-PEG(2000)-Mannose

This protocol describes a common method for synthesizing **DSPE-PEG(2000)-Mannose** via amide bond formation.

- Activation: Dissolve DSPE-PEG(2000)-COOH (1 equivalent) in a suitable anhydrous organic solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

- Coupling Agent Addition: Add N-Hydroxysuccinimide (NHS, 1.5 equivalents) and a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equivalents). Let the reaction stir at room temperature for 4-6 hours to form the DSPE-PEG-NHS ester.
- Amine Coupling: In a separate flask, dissolve an aminated mannose derivative, such as 4-Aminophenyl α -D-mannopyranoside (2 equivalents), in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF) with a non-nucleophilic base like Triethylamine (TEA, 2 equivalents).
- Conjugation: Add the activated DSPE-PEG-NHS solution dropwise to the mannose derivative solution. Allow the reaction to proceed overnight at room temperature under stirring.
- Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by dialysis against deionized water for 48-72 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) to remove unreacted reagents and byproducts.
- Lyophilization: The purified aqueous solution is freeze-dried to obtain the final **DSPE-PEG(2000)-Mannose** product as a white powder.
- Characterization: Confirm the successful synthesis and structure of the final product using ^1H -NMR spectroscopy.[17][18] Characteristic peaks for DSPE, the repeating ethylene oxide units of PEG, and the mannose moiety should be present.

Protocol 2: Formulation of Mannose-Targeted Liposomes via Thin-Film Hydration

This protocol details the preparation of drug-loaded, mannose-targeted liposomes.

- Lipid Mixture Preparation: Dissolve the desired lipids—for example, L-alpha-phosphatidylcholine (SPC), cholesterol (CHOL), DSPE-PEG(2000), and **DSPE-PEG(2000)-Mannose**—in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio might be 55:40:4:1 (SPC:CHOL:DSPE-PEG:DSPE-PEG-Man).

- **Film Formation:** The organic solvent is slowly removed using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This results in the formation of a thin, dry lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed by vortexing or gentle agitation at a temperature above the lipid transition temperature for 1-2 hours. This process causes the lipid sheets to swell and fold into multilamellar vesicles (MLVs).
- **Size Reduction (Extrusion):** To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
- **Purification:** Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
- **Characterization:** Analyze the final liposome formulation for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for surface charge using zeta potential measurement.^[12] Determine the drug encapsulation efficiency using techniques like UV-Vis spectrophotometry or HPLC after lysing the liposomes with a suitable solvent.

Protocol 3: In Vitro Mannose Receptor-Specific Cellular Uptake Assay

This protocol is used to verify that the uptake of functionalized nanoparticles is mediated by the mannose receptor.

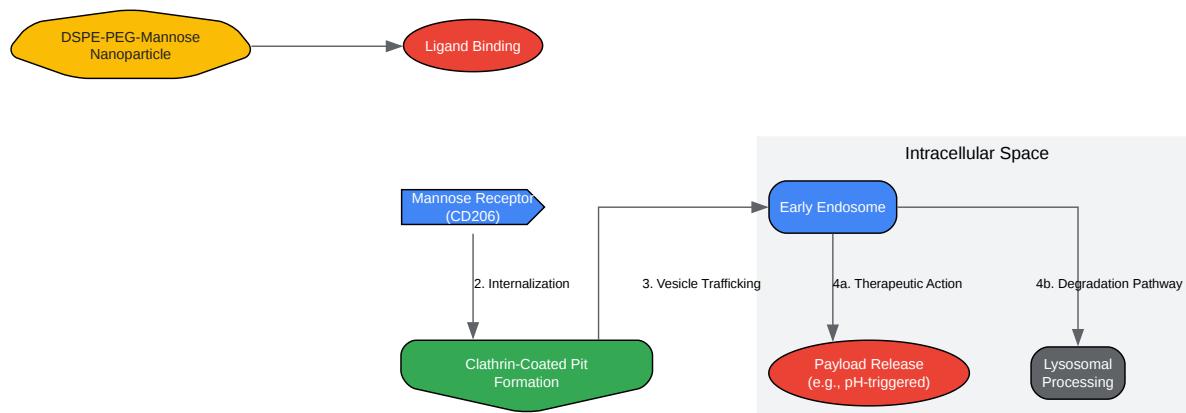
- **Cell Culture:** Seed mannose receptor-positive cells (e.g., RAW 264.7 murine macrophages or human U937 cells) into multi-well plates (e.g., 6-well or 24-well plates) at a predetermined density (e.g., 1×10^6 cells/well) and allow them to adhere overnight.
- **Receptor Blocking (Control Group):** For the competition study, pre-incubate a subset of the cells with a high concentration of free D-mannose (e.g., 50-100 mM) for 1-2 hours to saturate the mannose receptors on the cell surface.^{[14][15]}

- Nanoparticle Incubation: Prepare fluorescently labeled nanoparticles (e.g., containing Dil or FITC). Add the mannose-targeted nanoparticles and non-targeted control nanoparticles to the appropriate wells (with and without free mannose) at a fixed concentration. Incubate for a defined period (e.g., 3-4 hours) at 37°C.
- Washing: After incubation, aspirate the medium containing the nanoparticles and wash the cells three times with cold PBS (pH 7.4) to remove any non-internalized particles.
- Quantification and Visualization:
 - Qualitative Analysis: Visualize cellular uptake using fluorescence microscopy. Increased fluorescence inside cells treated with targeted nanoparticles compared to controls indicates successful uptake.
 - Quantitative Analysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100). Measure the fluorescence intensity of the cell lysate using a microplate reader. The relative fluorescence intensity is used to quantify uptake.[\[15\]](#) Alternatively, detach the cells and analyze them via flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity per cell.
- Data Analysis: Compare the uptake of mannose-targeted nanoparticles in untreated cells versus cells pre-treated with free mannose. A significant reduction in uptake in the presence of free mannose confirms that the internalization is specifically mediated by the mannose receptor.

Visualization of Pathways and Workflows

Signaling and Internalization Pathway

The following diagram illustrates the process of mannose receptor-mediated endocytosis of a DSPE-PEG-Mannose functionalized nanoparticle.



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Diagram 1: Mannose receptor-mediated endocytosis pathway.

Experimental Workflow

The diagram below outlines a standard experimental workflow for the development and evaluation of DSPE-PEG-Mannose targeted drug delivery systems.

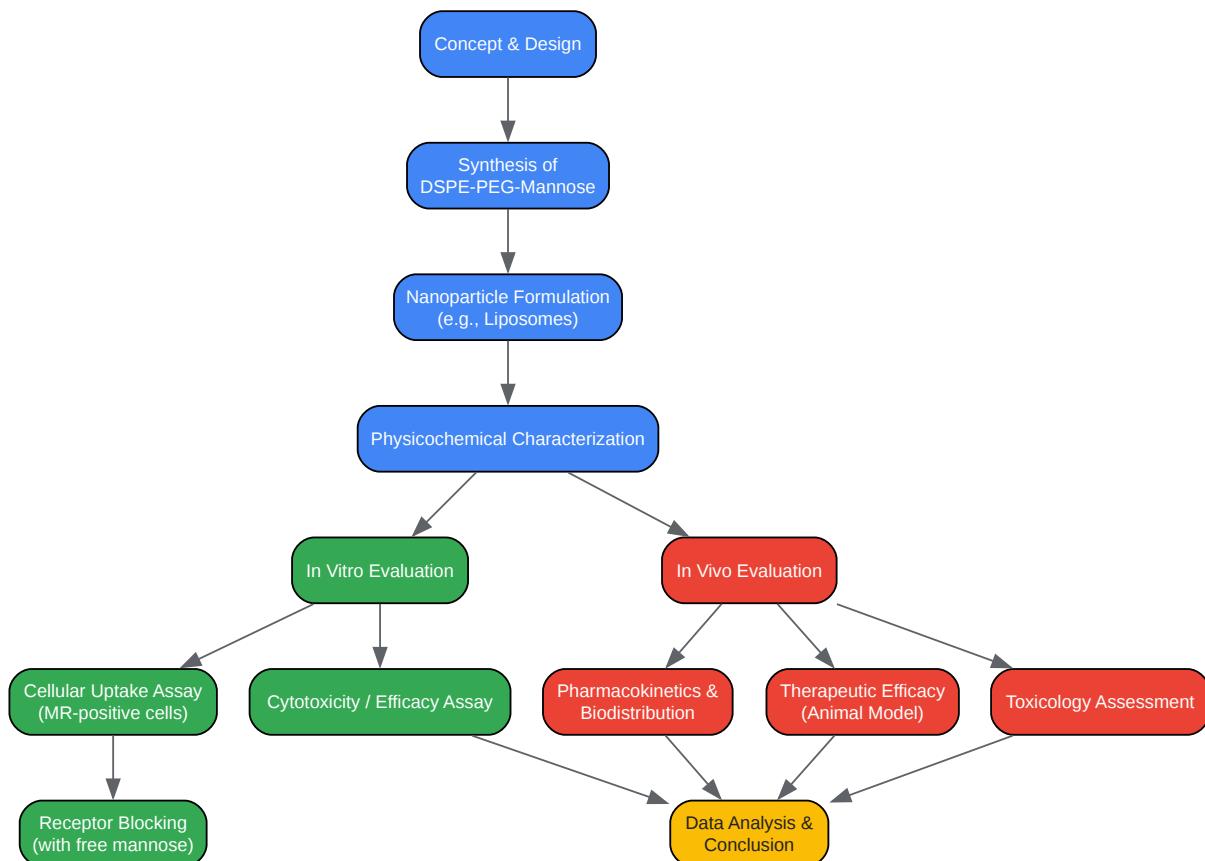
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Diagram 2: Workflow for evaluating mannose-targeted nanoparticles.

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